4-[({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
4-[({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyridazinyl group, an azetidinyl group, and a dihydropyridinone moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl and azetidinyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents like dichloromethane and tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-[({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry: The compound’s unique structure makes it suitable for materials science applications, such as developing new polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one include:
- Pyrrolidine derivatives
- Pyridazine derivatives
- Azetidine derivatives
Uniqueness
What sets this compound apart is its combination of these structural motifs, which imparts unique chemical and biological properties. This combination allows for versatile applications and the potential for developing novel compounds with enhanced activity and selectivity.
Properties
IUPAC Name |
4-[[[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-25-10-9-15(11-21(25)28)12-26(2)18-13-27(14-18)20-8-7-19(23-24-20)16-3-5-17(22)6-4-16/h3-11,18H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFWXXLQVGONLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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